molecular formula C17H10BrN3O2S2 B3742220 (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

Cat. No.: B3742220
M. Wt: 432.3 g/mol
InChI Key: VRFCEHBFNMGIFI-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a fused indole-oxindole core substituted with a bromine atom at position 5 and a 3-anilino-4-oxo-2-thioxo-thiazolidine moiety at position 2. Its Z-configuration is critical for maintaining the planar geometry required for biological interactions, such as enzyme inhibition or receptor binding . The molecular formula is C₁₉H₁₀BrFN₂O₃S₂ (average mass: 477.322 g/mol), with a ChemSpider ID of 1474608 and CAS number 375834-16-5 .

Synthetic routes typically involve condensation reactions between substituted indole-2-one precursors and thiazolidinone derivatives under reflux conditions, often catalyzed by acids like p-toluenesulfonic acid or bases such as triethylamine . The compound’s structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography for solid-state characterization .

Properties

IUPAC Name

3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2S2/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)21(17(24)25-14)20-10-4-2-1-3-5-10/h1-8,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCEHBFNMGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate aniline derivative with a thioamide under acidic or basic conditions.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with the brominated indole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of New Derivatives: The compound can serve as a starting material for the synthesis of new thiazolidinone and indole derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Thiazolidinones are known to inhibit various enzymes, making this compound a potential candidate for enzyme inhibition studies.

Medicine

    Antimicrobial Activity:

    Anti-inflammatory Activity: The compound may exhibit anti-inflammatory properties, making it a candidate for anti-inflammatory drug development.

Industry

    Material Science: The compound’s unique structure may find applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The indole moiety may also contribute to binding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of Z-configuration oxindole-thiazolidinone hybrids. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes
(3Z)-1-Acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one Acetyl group at N1, 2-fluorophenyl at thiazolidinone C3 477.322 Enhanced lipophilicity due to acetyl group; potential kinase inhibitor
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-butyl-1,3-dihydro-2H-indol-2-one Butyl group at N1, allyl group at thiazolidinone C3 437.370 Increased alkyl chain length improves membrane permeability; antifungal activity reported
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one Ethyl group at N1, allyl group at thiazolidinone C3 407.315 Reduced steric hindrance compared to butyl derivative; moderate antibacterial activity
(3Z)-5-fluoro-3-[(anilino)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-dihydro-2H-indol-2-one Fluoro substituents at indole C5 and benzyl group; lacks thiazolidinone 365.360 Dual fluorination enhances metabolic stability; HCV p7 channel inhibition

Key Findings

Substituent Effects on Bioactivity :

  • The 5-bromo substituent in the target compound enhances electrophilic reactivity compared to 5-fluoro analogues (e.g., compound 1191–125 in ), which may improve covalent binding to cysteine residues in target enzymes .
  • N1-Alkylation (e.g., acetyl, ethyl, butyl) increases lipophilicity, correlating with improved cellular uptake. For example, the butyl derivative () shows superior antifungal activity due to enhanced membrane penetration .

Thiazolidinone Modifications: Replacement of the 3-anilino group with allyl or fluorophenyl groups (–12) alters hydrogen-bonding capacity and steric bulk. The allyl-substituted compound () exhibits a 2.5-fold increase in antifungal potency compared to the parent anilino derivative .

Crystal Packing and Stability: X-ray studies () reveal that Z-configuration oxindole derivatives form π-π stacking interactions between indole and thiazolidinone rings, stabilizing the planar geometry. The target compound’s packing similarity to (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one () suggests comparable solid-state stability .

Antimicrobial Activity: Thiazolidinone-indole hybrids with 2-thioxo groups (e.g., ) demonstrate broad-spectrum antimicrobial activity. The target compound’s MIC against Staphylococcus aureus (12.5 µg/mL) is comparable to (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (MIC: 10 µg/mL) in .

Biological Activity

The compound (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

PropertyDetails
Molecular Formula C25H24BrN3O3S2
Molecular Weight 496.6 g/mol
IUPAC Name This compound
CAS Number 307324-98-7

This compound features a thiazolidinone core linked to an indole structure, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antimicrobial activity. A study demonstrated that derivatives of thiazolidinones show strong antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentration (MIC) values were notably low for several synthesized compounds in this class .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazolidinone derivatives have been studied for their ability to inhibit tumor cell proliferation. A specific derivative exhibited significant cytotoxicity against HepG2 liver cancer cells, indicating the potential for further development into anticancer agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, affecting replication and transcription processes.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation .

Study on Aldose Reductase Inhibition

A comparative study evaluated the aldose reductase inhibitory action of thiazolidinone derivatives, revealing that certain structural modifications significantly enhance potency. The most effective compounds demonstrated submicromolar IC50 values against the enzyme, suggesting that modifications in the thiazolidinone structure could lead to more effective inhibitors .

Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of thiazolidinone derivatives, researchers synthesized a series of compounds and tested their activity against multiple bacterial strains. The results indicated that many derivatives outperformed traditional antibiotics like ampicillin and streptomycin, highlighting their potential as new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

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